molecular formula C14H12BF3KNO2 B1360909 Potassium (4-cbz-aminophenyl)trifluoroborate CAS No. 850623-45-9

Potassium (4-cbz-aminophenyl)trifluoroborate

Cat. No. B1360909
M. Wt: 333.16 g/mol
InChI Key: ADBHDDIXRRMUNK-UHFFFAOYSA-N
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Description

Potassium (4-cbz-aminophenyl)trifluoroborate, also known as Potassium[4-[(benzyloxycarbonyl)amino]phenyl]trifluoroborate, is a useful research chemical . Its CAS number is 850623-45-9 .


Molecular Structure Analysis

The molecular formula of Potassium (4-cbz-aminophenyl)trifluoroborate is C14H12BF3KNO2 . The IUPAC name is potassium;trifluoro- [4- (phenylmethoxycarbonylamino)phenyl]boranuide .


Chemical Reactions Analysis

Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . They offer several advantages over the corresponding boronic acids and esters .


Physical And Chemical Properties Analysis

Potassium (4-cbz-aminophenyl)trifluoroborate has a molecular weight of 333.16 . It has a melting point of 250-266℃ . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis and Cross-Coupling Reactions

Potassium (4-cbz-aminophenyl)trifluoroborate and related compounds have notable applications in synthesis and cross-coupling reactions. For instance, potassium Boc-protected aminomethyltrifluoroborate, a primary aminomethyl equivalent, is synthesized through a "one-pot" process and utilized in Suzuki-Miyaura cross-coupling reactions with aryl and hetaryl chlorides, yielding good to excellent yields (Molander & Shin, 2011). Additionally, copper-catalyzed amination of potassium aryl trifluoroborates using aqueous ammonia demonstrates the conversion of these compounds into aryl amines, using water as a solvent under aerobic conditions (Liesen et al., 2012).

Metalation and Coupling

The metalation of aryl bromides bearing a potassium trifluoroborate moiety using alkyllithium reagents has been explored. These reactions, under optimized conditions, provide good yields of the corresponding alcohols when aldehydes or ketones are used as electrophilic partners (Molander & Ellis, 2006). Suzuki cross-coupling reactions of potassium alkenyltrifluoroborates with aryl or alkenyl halides or triflates have also been reported, highlighting the stability and utility of these compounds in synthesis (Molander & Rivero, 2002).

Catalytic Applications

Potassium trifluoroborate salts have been used in various catalytic applications. The first cross-coupling reaction of potassium aryltrifluoroborates with organic chlorides in aqueous media catalyzed by an oxime-derived palladacycle is one such example, showcasing the versatility of these compounds (Alacid & Nájera, 2008).

Characterization and Analysis

The potassium (4-cbz-aminophenyl)trifluoroborate compound and related salts have been the subject of various characterization and analysis studies. For instance, the characterization of potassium 2-phenylacetyl-trifluoroborate using spectroscopic methods and theoretical calculations in different phases provides insights into the stability and reactivity of these salts (Iramain et al., 2020).

Novel Synthetic Opportunities

Asymmetric alkyldifluoroboranes and their use in secondary amine synthesis highlight new synthetic opportunities using potassium trifluoroborate derivatives. These compounds are strong Lewis acids and have been used to prepare various organic compounds, such as (R)-2-phenylpyrrolidine, from boronic esters (Matteson & Kim, 2002).

Safety And Hazards

Potassium (4-cbz-aminophenyl)trifluoroborate is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

potassium;trifluoro-[4-(phenylmethoxycarbonylamino)phenyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BF3NO2.K/c16-15(17,18)12-6-8-13(9-7-12)19-14(20)21-10-11-4-2-1-3-5-11;/h1-9H,10H2,(H,19,20);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBHDDIXRRMUNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BF3KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647713
Record name Potassium (4-{[(benzyloxy)carbonyl]amino}phenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (4-cbz-aminophenyl)trifluoroborate

CAS RN

850623-45-9
Record name Potassium (4-{[(benzyloxy)carbonyl]amino}phenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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